molecular formula C7H10N2O3S B14425462 4,6-Diaminotoluene-2-sulphonic acid CAS No. 85153-45-3

4,6-Diaminotoluene-2-sulphonic acid

Cat. No.: B14425462
CAS No.: 85153-45-3
M. Wt: 202.23 g/mol
InChI Key: AFUHLZJMSIKUOK-UHFFFAOYSA-N
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Description

4,6-Diaminotoluene-2-sulphonic acid is an organic compound with the molecular formula C7H10N2O3S. It is a derivative of toluene, featuring two amino groups and a sulfonic acid group attached to the benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Diaminotoluene-2-sulphonic acid typically involves the nitration of toluene followed by reduction and sulfonation. The nitration process introduces nitro groups into the toluene molecule, which are then reduced to amino groups.

Industrial Production Methods: Industrial production of this compound often employs large-scale nitration and reduction processes, followed by sulfonation under controlled conditions. These processes are optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4,6-Diaminotoluene-2-sulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be used in further chemical synthesis and industrial applications .

Scientific Research Applications

4,6-Diaminotoluene-2-sulphonic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4,6-Diaminotoluene-2-sulphonic acid involves its interaction with various molecular targets and pathways. The amino and sulfonic acid groups play a crucial role in its reactivity, allowing it to participate in a wide range of chemical reactions. These interactions can lead to the formation of stable complexes and derivatives, which are essential for its applications in different fields .

Comparison with Similar Compounds

Uniqueness: 4,6-Diaminotoluene-2-sulphonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various chemical syntheses and industrial applications .

Properties

CAS No.

85153-45-3

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

3,5-diamino-2-methylbenzenesulfonic acid

InChI

InChI=1S/C7H10N2O3S/c1-4-6(9)2-5(8)3-7(4)13(10,11)12/h2-3H,8-9H2,1H3,(H,10,11,12)

InChI Key

AFUHLZJMSIKUOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1S(=O)(=O)O)N)N

Origin of Product

United States

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